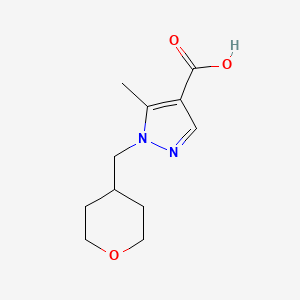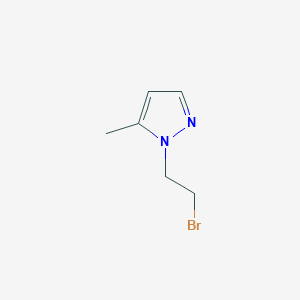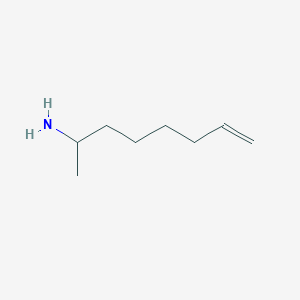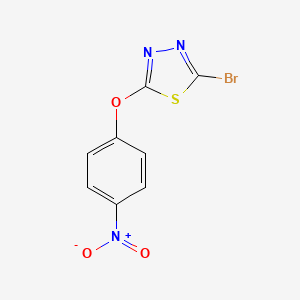
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol consists of a furyl group (a five-membered ring containing an oxygen), a secondary amine group (NH), and a hydroxyl group (OH). The molecule has a predicted density of 1.084±0.06 g/cm3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol include a predicted density of 1.084±0.06 g/cm3 and a predicted boiling point of 189.1±19.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Fluorescent Chemosensor Development : A study by Shylaja et al. (2020) describes the creation of a novel dimethylfuran tethered 2-aminopyridine-3-carbonitrile, which acts as a fluorescent chemosensor for Fe3+ ions and picric acid. This chemosensor detects these substances with nanomolar sensitivity.
Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research by Rzeszotarski et al. (1979) investigated derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, assessing their affinity to beta 1- and beta-2-adrenoceptors compared with known beta-blockers. This study highlighted the cardioselectivity of specific compounds.
Structural Analysis of 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol Compounds : The structural properties of 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol were analyzed by Shahani et al. (2010). The study examined hydrogen bonding patterns and other interactions, contributing to our understanding of these molecular structures.
Engineering of Carbonyl Reductase for Synthesis of Antidepressants : In the context of synthesizing chiral 3-(dimethylamino)-1-phenylpropan-1-ol, a key intermediate for antidepressants, Zhang et al. (2015) investigated the engineering of a carbonyl reductase enzyme. This research is significant for the production of chiral intermediates in pharmaceutical synthesis.
Synthesis of Tertiary Amines for Corrosion Inhibition : Gao et al. (2007) synthesized tertiary amines, including variants of 1,3-di-amino-propan-2-ol, and evaluated their efficacy as corrosion inhibitors. This study adds to the understanding of using these compounds in materials science.
Propiedades
IUPAC Name |
3-amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5,9,11H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBWCHMDAXYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)




![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)


methanone](/img/structure/B1375192.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)

